Sodium butane-1-sulfonate hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium butane-1-sulfonate hydrate can be synthesized through the sulfonation of butane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the complete conversion of butane to the sulfonate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where butane is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium butane-1-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinate salts, and sulfonate esters, which have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Sodium butane-1-sulfonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an ion-pairing reagent in chromatography to improve the separation of complex mixtures.
Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium butane-1-sulfonate hydrate involves its ability to act as an ion-pairing reagent, which enhances the separation of ionic compounds in chromatography. It interacts with the target molecules through electrostatic interactions, facilitating their separation and analysis .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison
Compared to these similar compounds, sodium butane-1-sulfonate hydrate has a longer carbon chain, which can influence its solubility and reactivity. Its unique structure makes it particularly effective as an ion-pairing reagent in chromatography, providing better separation of complex mixtures .
Properties
IUPAC Name |
sodium;butane-1-sulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S.Na.H2O/c1-2-3-4-8(5,6)7;;/h2-4H2,1H3,(H,5,6,7);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHNSZWLPRPID-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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